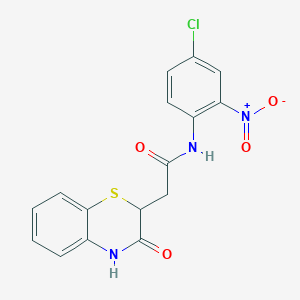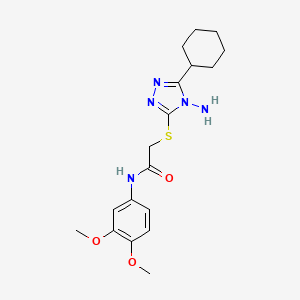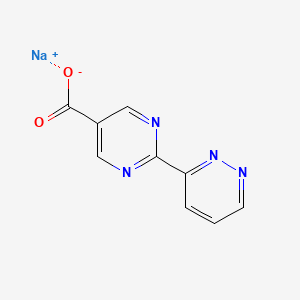
Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate is a compound that falls within the category of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The sodium salt forms of these compounds, such as the ones discussed in the provided papers, are of interest due to their tautomeric behaviors and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those substituted at the 2-position, can be achieved through the reaction of sodium salts with amidinium salts. A general procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been described, where the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacts with various amidinium salts to yield the desired esters . This method could potentially be adapted for the synthesis of this compound by choosing appropriate reactants and conditions.
Molecular Structure Analysis
The molecular structure of related sodium salts of pyrimidine derivatives exhibits tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton and the double bond. Specifically, 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid sodium salts have been shown to exist as a tautomeric mixture of cyclic and linear forms in D2O solution. The cyclic form includes two stereoisomers that differ in the configuration of the aryl substituent at the pyrimidine ring's C-2 atom .
Chemical Reactions Analysis
The tautomeric behavior of pyrimidine sodium salts suggests that they can participate in various chemical reactions, depending on the form they adopt. The presence of a carboxylate group and the ability to form different tautomers may influence their reactivity in nucleophilic substitutions, electrophilic additions, or other types of chemical transformations. The exact reactions of this compound would depend on its specific structure and the conditions under which it is reacted.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insight into the properties of closely related compounds. The sodium salts of pyrimidine derivatives are soluble in D2O, indicating potential solubility in other polar solvents. Their tautomeric nature also suggests that they may have unique spectroscopic properties, such as distinct NMR signals for different tautomers, which can be used to analyze their structure and purity . The physical properties such as melting point, boiling point, and stability would need to be determined experimentally for this compound specifically.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological effects. Pyrimidines, including various synthetic and natural derivatives, exhibit antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. Research developments in the synthesis of pyrimidine derivatives have highlighted numerous methods, demonstrating their significant potential in medicinal chemistry. Anti-inflammatory effects of pyrimidines are particularly attributed to their inhibitory responses against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Detailed structure-activity relationship (SAR) analysis provides insights for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, suggesting a promising avenue for developing new therapeutic agents (Rashid et al., 2021).
Anticancer Potential
Another significant application of pyrimidine derivatives lies in their anticancer properties. Pyrimidines form the building unit of DNA and RNA, making their chemical structures crucial for various pharmacological activities. The anticancer potential of pyrimidines has been extensively documented, with numerous patents indicating a strong focus on these compounds for cancer research. Pyrimidine-based scaffolds have demonstrated cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the importance of pyrimidine derivatives in the development of future drug candidates with anticancer properties (Kaur et al., 2014).
Catalysis and Synthesis Applications
Pyrimidine derivatives also play a vital role in catalysis and synthetic chemistry. For instance, hybrid catalysts have been utilized in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of diverse catalysts such as organocatalysts, metal catalysts, and green solvents in the synthesis of these scaffolds underscores the versatility of pyrimidine derivatives in facilitating the development of lead molecules for therapeutic applications (Parmar et al., 2023).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-pyridazin-3-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2.Na/c14-9(15)6-4-10-8(11-5-6)7-2-1-3-12-13-7;/h1-5H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYJAOPOPXEMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=NC=C(C=N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N4NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


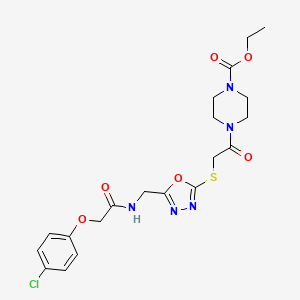
![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)
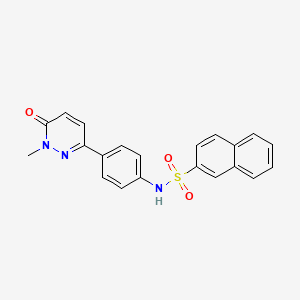
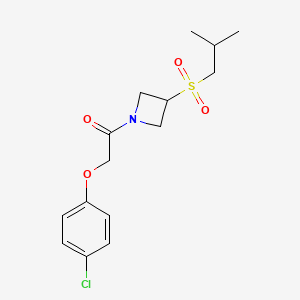
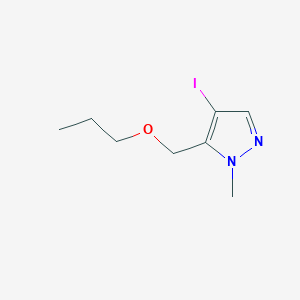
![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)
![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)
![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)
